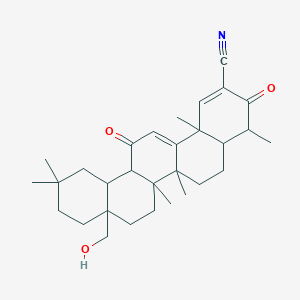![molecular formula C21H22ClF3N2O B10835427 N-(4-chlorophenyl)-2-[4-[2-(trifluoromethyl)pyridin-4-yl]cyclohexyl]propanamide](/img/structure/B10835427.png)
N-(4-chlorophenyl)-2-[4-[2-(trifluoromethyl)pyridin-4-yl]cyclohexyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID29473428-Compound-71” is a small molecular drug known for its significant role in various biological processes. It is primarily involved in the peripheral immune tolerance, contributing to maintaining homeostasis by preventing autoimmunity or immunopathology that would result from uncontrolled and overreacting immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID29473428-Compound-71” involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and specific to the manufacturing entity.
Industrial Production Methods: Industrial production of “PMID29473428-Compound-71” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include crystallization techniques for separation and purification, ensuring the compound meets the required standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: “PMID29473428-Compound-71” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: The reactions typically involve common reagents such as oxidizing agents, reducing agents, and nucleophiles. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products: The major products formed from these reactions include various derivatives of “PMID29473428-Compound-71,” each with distinct chemical and biological properties .
Scientific Research Applications
“PMID29473428-Compound-71” has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Plays a role in studying immune tolerance and the regulation of T lymphocytes.
Medicine: Investigated for its potential therapeutic effects in treating autoimmune diseases and cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The mechanism of action of “PMID29473428-Compound-71” involves its interaction with specific molecular targets and pathways. It acts as a suppressor of anti-tumor immunity by limiting the growth of intracellular pathogens through the deprivation of tryptophan. The compound catalyzes the first and rate-limiting step of the catabolism of the essential amino acid tryptophan along the kynurenine pathway .
Comparison with Similar Compounds
Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors: These compounds share a similar mechanism of action and are used in similar therapeutic applications.
Tryptophan catabolites: Compounds involved in the kynurenine pathway, similar to “PMID29473428-Compound-71.”
Uniqueness: “PMID29473428-Compound-71” is unique due to its specific interaction with the kynurenine pathway and its role in immune tolerance. Its ability to modulate immune responses and its potential therapeutic applications in treating autoimmune diseases and cancer make it a compound of significant interest .
Properties
Molecular Formula |
C21H22ClF3N2O |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[4-[2-(trifluoromethyl)pyridin-4-yl]cyclohexyl]propanamide |
InChI |
InChI=1S/C21H22ClF3N2O/c1-13(20(28)27-18-8-6-17(22)7-9-18)14-2-4-15(5-3-14)16-10-11-26-19(12-16)21(23,24)25/h6-15H,2-5H2,1H3,(H,27,28) |
InChI Key |
WSWKMGSCQQQPBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(CC1)C2=CC(=NC=C2)C(F)(F)F)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Cyclobutyl-4-[[4-(1-methylpyrazol-4-yl)phenyl]methylidene]piperidine](/img/structure/B10835354.png)

![7-[4-[3-[4-(morpholin-4-ylmethyl)phenoxy]propyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B10835364.png)

![[4-[(1-Cyclobutylpiperidin-4-ylidene)methyl]phenyl]-cyclopentylmethanol](/img/structure/B10835375.png)
![3-[5-((4-methylpiperazin-1-yl)methyl)-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine](/img/structure/B10835381.png)
![7-[4-[[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B10835387.png)
![5-[2-Cyclohexyl-2-fluoroethyl]-6-fluoro-5H-imidazo[4,3-a]isoindole](/img/structure/B10835412.png)
![5-(2-Cyclohexyl-2-fluoroethyl)-5,6-dihydroimidazo[5,1-a]isoquinoline](/img/structure/B10835418.png)
![6-Chloro-4-methyl-[1,2]oxazolo[5,4-b]pyridin-3-amine](/img/structure/B10835420.png)
![methyl (E)-3-[3-[cyclohexanecarbonyl-[deuterio-[2-fluoro-4-(1-methylindazol-5-yl)phenyl]methyl]amino]phenyl]prop-2-enoate](/img/structure/B10835433.png)
![1-Cyclohexyl-2-(10-fluoro-4,6,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2,4,8,10-pentaen-7-yl)ethanol](/img/structure/B10835441.png)
![N-[(1S,9aR)-1-phenyl-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-yl]-2-methoxy-6-methylsulfanyl-4-(trifluoromethyl)benzamide](/img/structure/B10835460.png)
